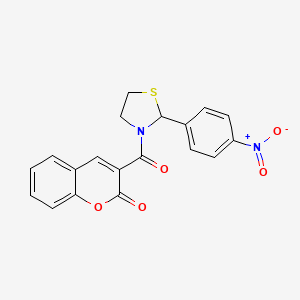
3-(2-(4-nitrophenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-(4-nitrophenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one” is a complex organic molecule. It contains a thiazolidine ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . It also has a chromen-2-one structure, which is a type of oxygen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazolidine ring and the chromen-2-one structure would be key features .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The nitrophenyl group could potentially undergo reactions such as reduction .Applications De Recherche Scientifique
Antimicrobial Applications
One significant application involves the synthesis and characterization of coumarin-thiazole derivatives, showcasing their potential in antimicrobial activities. The derivative 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one was integrated into polyurethane coatings, demonstrating substantial antimicrobial effects against various microorganisms. This application is particularly relevant in developing antimicrobial surfaces and materials, highlighting the compound's utility in healthcare settings to prevent microbial infections (El‐Wahab et al., 2014).
Fluorescent Probing for Hypoxic Cells
Another application is found in the development of fluorescent probes for biomedical research. A specific derivative, 2-(4-(dimethylamino)phenyl)-3-((1-methyl-4-nitro-1H-imidazol-5-yl)methoxy)-6,8-bis(morpholinomethyl)-4H-chromen-4-one, was designed for the selective detection of hypoxic cells. Its mechanism relies on nitroreductase-catalyzed reduction, making it a valuable tool for imaging disease-relevant hypoxia in tumor cells. This application underscores the potential of such compounds in diagnostic imaging and understanding cellular environments (Feng et al., 2016).
Synthesis of Biologically Active Structures
The compound and its derivatives serve as precursors in synthesizing biologically active structures. A novel synthesis approach developed 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones via a four-component reaction involving substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate. This method highlights the versatility of these compounds in creating complex molecules with potential biomedical applications (Zhou et al., 2013).
Molecular and Supramolecular Structures
Research into the molecular and supramolecular structures of related derivatives, such as 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, provides insights into their chemical behavior and potential applications in material science. These studies offer foundational knowledge for designing compounds with specific physical and chemical properties (Padilla-Martínez et al., 2011).
Thiol Detection and Visualization
A thiol-chromene "click" reaction-based approach was developed for rapid, sensitive, near-infrared (NIR) fluorescent detection of thiols. This method has significant implications for studying thiol-related pathological processes and diseases, offering a novel tool for biomedical research and diagnostics (Yang et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[2-(4-nitrophenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5S/c22-17(15-11-13-3-1-2-4-16(13)26-19(15)23)20-9-10-27-18(20)12-5-7-14(8-6-12)21(24)25/h1-8,11,18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQULXHMRAVGTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-nitrophenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2711182.png)
![2-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2711184.png)
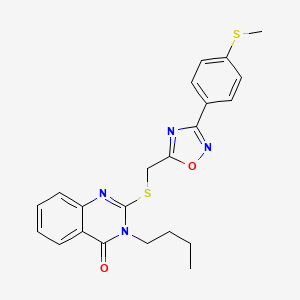
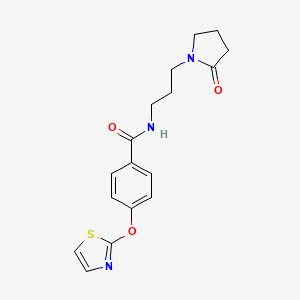
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-bromophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2711187.png)
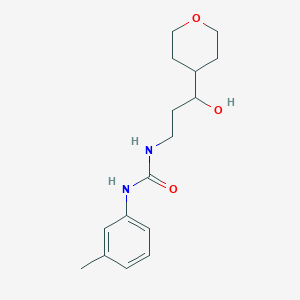
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/no-structure.png)
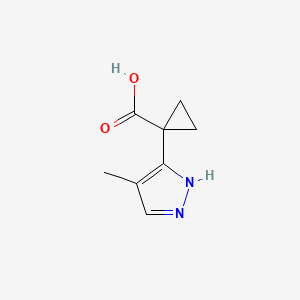
![3-Methylsulfonylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2711193.png)
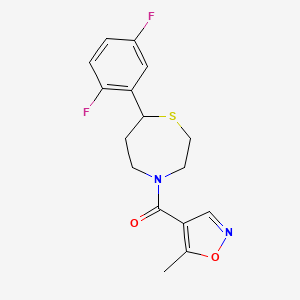
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2711197.png)
![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2711198.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2711201.png)
![N-cyclopropyl-4-[[furan-2-ylmethyl(prop-2-enoyl)amino]methyl]benzamide](/img/structure/B2711204.png)